D-Ribose 5-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-arabinose-5-phosphate is a monosaccharide phosphate that is derived from D-arabinose with a phosphate group attached at the 5th position. It is a crucial intermediate in the biosynthesis of various biomolecules, including lipopolysaccharides in bacterial cell walls .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

D-arabinose-5-phosphate can be synthesized through the phosphorylation of D-arabinose using phosphoric acid. The reaction typically involves the use of ATP and D-arabinose in the presence of an enzyme such as D-arabinokinase, which catalyzes the transfer of the phosphate group to the 5th carbon of D-arabinose .

Industrial Production Methods

Industrial production of D-arabinose-5-phosphate often involves the use of microbial fermentation processes. Specific strains of bacteria, such as Escherichia coli, are genetically engineered to overproduce the enzymes required for the synthesis of D-arabinose-5-phosphate. The compound is then extracted and purified from the bacterial culture .

Análisis De Reacciones Químicas

Types of Reactions

D-arabinose-5-phosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form D-arabinonic acid.

Reduction: It can be reduced to form D-arabitol.

Isomerization: It can be isomerized to D-ribulose-5-phosphate by the enzyme arabinose-5-phosphate isomerase.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride are used.

Isomerization: The isomerization reaction typically occurs under mild conditions in the presence of the enzyme.

Major Products Formed

Oxidation: D-arabinonic acid

Reduction: D-arabitol

Isomerization: D-ribulose-5-phosphate

Aplicaciones Científicas De Investigación

D-Ribose 5-phosphate (R5P) is a fundamental metabolite with a wide array of applications, primarily due to its pivotal role in several key metabolic pathways . It participates in both the pentose phosphate pathway and purine metabolism . Predominantly, R5P is known for catalyzing the isomerization between D-ribulose 5-phosphate and this compound .

Scientific Research Applications

Role in Metabolic Pathways

- Pentose Phosphate Pathway: this compound is a critical intermediate in the pentose phosphate pathway, which is essential for the biosynthesis of nucleotides and nucleic acids . The last step of the oxidative reactions in this pathway leads to the production of ribulose 5-phosphate, which can then be converted to this compound .

- Purine Metabolism: R5P plays a significant role in purine metabolism . The intracellular concentration of ribose 5-phosphate is a key determinant in the rate of de novo purine synthesis .

Biocatalysis and Rare Sugar Production

- Isomerization: Ribose-5-phosphate isomerase (Rpi, EC 5.3.1.6) facilitates the isomerization between D-ribulose 5-phosphate and this compound and is found in microorganisms, plants, and animals .

- Rare Sugar Production: Rpi has gained attention as a multipurpose biocatalyst for producing rare sugars like D-allose, L-rhamnulose, L-lyxose, and L-tagatose .

Pharmaceutical Applications

- Drug Target: Ribose-5-phosphate isomerase is considered a potential drug target, especially in treating trypanosomatid-caused diseases such as Chagas' disease, leishmaniasis, and human African trypanosomiasis .

- Enzyme Target: The structural differences between type A RPI found in humans and type B RPI found in trypanosomatids make RPIB a potential target for drug development .

Other Applications

- Biotransformation: Whole-cell biotransformation uses microbial cells to produce specific chemical compounds, including pharmaceutical intermediates .

- Precursor Synthesis: this compound can be biosynthesized from D-ribulose 5-phosphate and D-ribose, with D-ribose being catalyzed by the enzyme ribokinase .

- Metabolite Analysis: D-Ribose-5-phosphate has been identified and quantified in various biological samples through mass spectrometry, aiding in metabolomic studies . It has been found in cow milk and rices .

Mecanismo De Acción

D-arabinose-5-phosphate exerts its effects primarily through its role as an intermediate in metabolic pathways. It is involved in the biosynthesis of 3-deoxy-D-manno-octulosonate, a key component of lipopolysaccharides in Gram-negative bacteria. The enzyme arabinose-5-phosphate isomerase catalyzes the interconversion of D-arabinose-5-phosphate and D-ribulose-5-phosphate, which is the first step in this biosynthetic pathway .

Comparación Con Compuestos Similares

Similar Compounds

- D-ribose-5-phosphate

- D-xylose-5-phosphate

- D-ribulose-5-phosphate

Uniqueness

D-arabinose-5-phosphate is unique due to its specific role in the biosynthesis of lipopolysaccharides, which are critical for the structural integrity and virulence of Gram-negative bacteria. Unlike other similar compounds, it is specifically involved in the production of 3-deoxy-D-manno-octulosonate .

Actividad Biológica

D-Ribose 5-phosphate (R5P) is a crucial metabolite involved in various biochemical pathways, particularly the pentose phosphate pathway (PPP) and purine metabolism. Its biological activity encompasses roles in nucleotide synthesis, energy metabolism, and cellular signaling. This article delves into the biological significance of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is an organic compound classified as a pentose phosphate, essential for cellular metabolism. It is produced through the oxidative phase of the PPP and serves as a precursor for nucleotides, including ATP, ADP, and AMP. The compound participates in various enzymatic reactions facilitated by specific enzymes such as ribose-5-phosphate isomerase (RPI) and ribokinase .

Key Biological Functions

- Nucleotide Synthesis : R5P is integral to the synthesis of nucleotides via the formation of phosphoribosyl pyrophosphate (PRPP), which is a substrate for purine and pyrimidine biosynthesis. This process is critical for DNA and RNA synthesis .

- Energy Metabolism : R5P contributes to energy metabolism through its role in generating NADPH during the PPP. NADPH is vital for reductive biosynthesis and maintaining cellular redox balance .

- Cell Signaling : R5P can be converted to adenosine diphosphate ribose (ADPR), which activates TRPM2 ion channels involved in calcium signaling pathways, influencing various cellular processes including apoptosis and insulin secretion .

Case Study: Role in Cancer Metabolism

A study investigated the role of R5P in cancer cell metabolism, revealing that elevated levels of R5P correlate with increased nucleotide synthesis necessary for rapid cell proliferation. The research highlighted that targeting the PPP could impair tumor growth by limiting R5P availability .

Enzymatic Activity

Ribose-5-phosphate isomerase (RPI) facilitates the interconversion between R5P and D-ribulose 5-phosphate (Ru5P). This enzyme's activity is crucial for maintaining metabolic flux through the PPP:

| Enzyme | Reaction |

|---|---|

| RPI | D ribose 5 phosphate⇌D ribulose 5 phosphate |

Inhibition studies on RPI have shown potential therapeutic applications in treating diseases such as Trypanosomiasis, where specific inhibitors could disrupt parasite metabolism .

Concentration-Response Data for this compound

The following table summarizes concentration-response data from studies assessing the effects of R5P on various biological activities:

| Concentration (µM) | Effect on ATP Synthesis (%) | Effect on NADPH Production (%) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 25 | 15 |

| 50 | 50 | 40 |

| 100 | 75 | 60 |

| 200 | 90 | 80 |

This data illustrates that increasing concentrations of R5P significantly enhance ATP synthesis and NADPH production, indicating its pivotal role in energy metabolism.

Propiedades

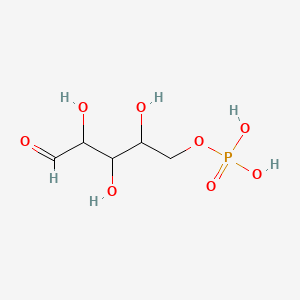

IUPAC Name |

(2,3,4-trihydroxy-5-oxopentyl) dihydrogen phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQRONHOSHZGFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)OP(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863224 |

Source

|

| Record name | 5-O-Phosphonopentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.